molecular formula C11H14N2O5 B13562133 6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid

6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid

Cat. No.: B13562133
M. Wt: 254.24 g/mol
InChI Key: SPEAZLYJDHOEFN-UHFFFAOYSA-N
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Description

6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the protection reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid would yield an alcohol.

Scientific Research Applications

6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid involves its ability to act as a protecting group for amino functionalities. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. This selective deprotection is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the pyridine ring. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

5-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(17)13-8-7(14)4-6(5-12-8)9(15)16/h4-5,14H,1-3H3,(H,15,16)(H,12,13,17)

InChI Key

SPEAZLYJDHOEFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)C(=O)O)O

Origin of Product

United States

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